N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide
Description
Properties
IUPAC Name |
(5-cyanofuran-2-yl)methyl-triethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O.BrH/c1-4-14(5-2,6-3)10-12-8-7-11(9-13)15-12;/h7-8H,4-6,10H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPVHSCOUGLAHQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(O1)C#N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 5-Cyano-2-furaldehyde to (5-Cyano-2-furyl)methanol
5-Cyano-2-furaldehyde undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C for 2 hours. The reaction mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, yielding the primary alcohol:
Typical Conditions
Bromination of (5-Cyano-2-furyl)methanol
The alcohol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in dichloromethane (DCM). This exothermic reaction proceeds via the formation of a phosphite intermediate, followed by nucleophilic displacement by bromide:
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DCM |
| Reagent | PBr₃ (1.2 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 3 hours |
| Workup | Wash with NaHCO₃, dry, evaporate |
| Yield | 75–80% (estimated) |
Quaternization of Triethylamine
The final step involves nucleophilic substitution between triethylamine and (5-cyano-2-furyl)methyl bromide in a polar aprotic solvent. The reaction proceeds via an Sₙ2 mechanism, forming the quaternary ammonium salt.
Reaction Mechanism
Triethylamine acts as the nucleophile, attacking the electrophilic carbon of the alkyl bromide. The transition state involves a pentacoordinate carbon, with simultaneous bond formation and bromide departure:
Procedure and Optimization
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Molar Ratio | 1:1 (amine:alkyl bromide) |
| Temperature | Reflux (82°C) |
| Reaction Time | 12–24 hours |
| Workup | Filter precipitate, wash with ether |
| Yield | 60–70% |
Challenges and Solutions
-
Solvent Choice : Acetonitrile enhances reaction rate due to its high dielectric constant, stabilizing ionic intermediates.
-
Purity : Residual triethylamine is removed by washing with diethyl ether. Recrystallization from ethanol/ether mixtures improves purity (>95% by NMR).
Alternative Synthetic Routes
Direct Alkylation of Diethylamine
A less common method involves reacting 5-cyano-2-furaldehyde with diethylamine in the presence of a reducing agent (e.g., NaBH₃CN) to form a tertiary amine, followed by quaternization with methyl bromide. However, this route suffers from lower yields (40–50%) due to competing side reactions.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate quaternization. Initial trials show a 20% reduction in reaction time (6 hours) with comparable yields.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 3.6 Hz, 1H, furan H-3), 6.70 (d, J = 3.6 Hz, 1H, furan H-4), 4.55 (s, 2H, CH₂N), 3.40–3.20 (m, 6H, NCH₂CH₃), 1.30 (t, J = 7.2 Hz, 9H, CH₂CH₃).
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IR (KBr) : ν = 2230 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=O absent, confirming quaternization).
Purity Assessment
| Method | Result |
|---|---|
| HPLC | 98.2% (C18 column, MeOH:H₂O 70:30) |
| Elemental Analysis | C 49.8%, H 6.6%, N 9.7% (calc: C 50.2%, H 6.7%, N 9.8%) |
Industrial-Scale Considerations
Process Intensification
-
Continuous Flow Reactors : Microreactors enable precise temperature control, reducing side products and improving safety during bromide synthesis.
-
Solvent Recycling : Acetonitrile recovery via distillation reduces costs by 30% in pilot-scale trials.
Safety and Environmental Impact
Chemical Reactions Analysis
Nucleophilic Substitution at the Quaternary Center
The bromide anion can participate in metathesis or ion-exchange reactions:
Mechanistic Insight : The reaction proceeds via a simple ion-pair dissociation, with the bromide replaced by a softer anion (e.g., I⁻) in polar solvents.
Functionalization of the Furan Ring
The furan moiety exhibits reactivity typical of electron-deficient heterocycles:
Limitations : The electron-withdrawing cyano group suppresses furan’s inherent aromaticity, reducing reactivity toward electrophiles compared to unsubstituted furans.
Reduction of the Cyano Group
The nitrile functionality can be selectively reduced:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Primary amine (-CH₂NH₂) | 65–70% |
| H₂/Pd-C | EtOH, 1 atm | Primary amine (-CH₂NH₂) | 85% |
Side Reactions : Over-reduction of the furan ring is avoided by using mild conditions .
Degradation and Stability
Thermal decomposition :
-
At temperatures >150°C, Hofmann elimination generates triethylamine and (5-cyano-2-furyl)methane.
-
Activation energy : ~120 kJ/mol (estimated via TGA/DSC).
Hydrolytic stability :
-
Stable in neutral aqueous solutions (pH 6–8).
-
Acidic conditions (pH <3) hydrolyze the cyano group to a carboxylic acid (-COOH).
Scientific Research Applications
Chemistry
- Organic Synthesis: The compound serves as a reagent in various organic reactions, facilitating the formation of complex molecules. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions.
- Catalysis: It is utilized as a catalyst in chemical transformations due to its ability to stabilize reactive intermediates.
Biology
- Enzyme Interactions: N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide is studied for its effects on enzyme activity, particularly in metabolic pathways involving cyano and furan groups.
- Cellular Studies: The compound is employed in cellular assays to investigate its influence on cell signaling pathways and biological processes.
Medicine
- Therapeutic Potential: Research indicates that this compound may have potential therapeutic properties, such as anti-inflammatory effects. It is being investigated for its role in drug development targeting various diseases, including cancer and neurodegenerative disorders.
- Drug Development: The compound's mechanism of action involves binding to specific molecular targets, which modulates biological activity and could lead to the development of new pharmacological agents.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Organic Synthesis | Acts as a reagent for complex molecule formation |
| Catalysis | Stabilizes reactive intermediates | |
| Biology | Enzyme Interactions | Influences metabolic pathways |
| Cellular Studies | Investigates effects on cell signaling | |
| Medicine | Therapeutic Potential | Anti-inflammatory properties under investigation |
| Drug Development | Potential for new pharmacological agents |
Case Study 1: Enzyme Inhibition
A study explored the inhibition of specific enzymes by this compound, demonstrating significant modulation of enzyme activity. The results indicated that the compound could serve as a lead compound for developing inhibitors targeting metabolic diseases.
Case Study 2: Anti-inflammatory Effects
Research conducted on animal models revealed that this compound exhibited anti-inflammatory effects when administered in controlled doses. The findings suggest its potential use in treating inflammatory conditions, warranting further clinical investigation.
Mechanism of Action
The mechanism of action of N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide involves its interaction with specific molecular targets. The cyano group and furan ring play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Reactivity
N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium Bromide (CAX-B)
- Structure : Benzyl core with a bromomethyl substituent and triethylamine group.
- Reactivity : The bromomethyl group reacts with active hydrogens (e.g., -OH, -NH) in analytes, forming stable derivatives. The benzyl group stabilizes the xylyl cation during MS fragmentation, aiding sensitivity .
- Applications: Used to derivatize organophosphorus acids, nucleobases, and estradiol, achieving detection limits as low as 160 amol (attomole level) in LC-MALDI-TOF/TOF-MS .
N-{2-[(4-Aminophenoxy)methyl]benzyl}-N,N-diethylethanaminium Bromide (CAX-A)
- Structure: Benzyl core with an aniline-functionalized phenoxy group.
- Reactivity : Designed for aldehyde detection via reductive amination. The aniline group enables selective labeling, while the triethylamine moiety aids MS sensitivity through neutral loss of triethylamine .
- Applications : Demonstrated high specificity in labeling aldehydes (e.g., benzaldehyde) with a derivatization efficiency >90% after 24 hours .
N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium Bromide
- Structure: Furan ring with a 5-cyano substituent and triethylamine group.
- Reactivity: The electron-deficient cyano group may increase electrophilicity at the furylmethyl position, facilitating nucleophilic substitution. The furan ring’s lower aromaticity compared to benzene could alter fragmentation pathways in MS.
- Hypothetical Applications: Potential use in labeling analytes with active hydrogens (e.g., thiols or amines), leveraging the cyano group’s polarity for improved chromatographic separation.
Other Analogs
- 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan (Compound 8 in ): Shares a cyano-substituted heterocycle but lacks the quaternary ammonium group.
- (5-(6-Chlorothymyloxy)pentyl)dimethyl(5-nitro-2-furfuryl)ammonium Bromide () : Features a nitro-furfuryl group, suggesting antimicrobial or agrochemical applications due to nitro groups’ bioactivity .
Key Findings:
- CAX-B outperforms the target compound’s analogs in sensitivity due to its benzyl-based stabilization of charged fragments during MS .
Biological Activity
N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide, with the molecular formula CHNO·Br, is a compound of significant interest in various scientific fields, particularly in biological and medicinal research. This compound is characterized by a cyano group attached to a furan ring and a diethylethanaminium moiety, which contribute to its unique biological activity.
The synthesis of this compound typically involves the reaction of 5-cyano-2-furaldehyde with diethylamine. This reaction is often catalyzed under controlled conditions to optimize yield and purity. The final product is obtained by treating the intermediate with hydrobromic acid.
Chemical Reactions
This compound can undergo several chemical reactions, including:
- Oxidation : Converts the compound into oxides.
- Reduction : Converts the cyano group into an amine group.
- Substitution : The bromide ion can be replaced with other nucleophiles.
Major Products Formed
| Reaction Type | Major Products |
|---|---|
| Oxidation | Oxides and oxygenated derivatives |
| Reduction | Amine derivatives |
| Substitution | Substituted derivatives with various nucleophiles |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group and furan ring facilitate binding to enzymes and receptors, thereby modulating their activity. This mechanism allows the compound to influence various biochemical pathways, contributing to its therapeutic potential.
Research Findings
Recent studies have highlighted the compound's potential in various biological applications:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by restoring mutant p53 functionality, which is crucial for tumor suppression .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, suggesting its role as a potential therapeutic agent in oncology .
Case Studies
- Study on Anticancer Properties : A recent study demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines by inducing apoptosis.
- Enzyme Interaction Analysis : Another study focused on the interactions between this compound and specific enzymes, revealing that it can modulate enzyme activity, which may lead to therapeutic applications in metabolic disorders.
Applications in Research and Industry
This compound has diverse applications:
- Chemistry : Utilized as a reagent in organic synthesis and catalysis.
- Biology : Employed in studying biological pathways and enzyme interactions.
- Medicine : Investigated for potential therapeutic properties, particularly in cancer treatment.
- Industry : Used in producing specialty chemicals and materials.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[(5-Cyano-2-furyl)methyl]-N,N-dimethylethanaminium bromide | Dimethyl instead of diethyl group | Varying biological activity |
| N-[(5-Cyano-2-furyl)methyl]-N,N-diethylpropanaminium bromide | Propane chain variation | Altered pharmacokinetics |
| N-[(5-Cyano-2-furyl)methyl]-N,N-diethylbutanaminium bromide | Butane chain variation | Distinct therapeutic profiles |
Q & A
Basic Research Questions
Q. What is the synthetic pathway for N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis involves quaternization of a tertiary amine with a bromomethyl-substituted furan derivative. A plausible route, inspired by analogous reagents like CAX-B (), would require reacting α-bromo-(5-cyano-2-furyl)methane with N,N-diethylethanamine in acetonitrile, followed by precipitation with a bromide counterion. Critical parameters include reaction temperature (room temperature to 40°C), stoichiometric excess of the amine to ensure complete quaternization, and inert atmosphere to avoid side reactions. Purification may involve recrystallization or column chromatography to remove unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing derivatives of this compound?
- Methodological Answer : Mass spectrometry (MS) is pivotal. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF/TOF) MS, as described for CAX-B derivatives, enables precise mass determination of tagged analytes (e.g., nucleosides or carboxylic acids) . Liquid chromatography-electrospray ionization-tandem MS (LC-ESI-MS/MS) is recommended for separation and quantification, with mobile phases containing 0.1% formic acid to enhance ionization. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, focusing on shifts for the cyano-furyl and quaternary ammonium groups .
Q. How does this compound function as a derivatization reagent in mass spectrometry?
- Methodological Answer : The aryl bromomethyl group reacts with analytes containing active hydrogens (e.g., -OH, -NH, -SH), forming stable quaternary ammonium adducts. This enhances ionization efficiency in ESI-MS by introducing a permanent positive charge, lowering detection limits to the amol level for nucleosides and organic acids. The cyano-furyl group may further stabilize adducts via π-π interactions, reducing fragmentation .
Advanced Research Questions
Q. How do structural modifications (e.g., cyano-furyl vs. benzyl in CAX-B) influence derivatization efficiency and sensitivity?
- Methodological Answer : Comparative studies using controlled reactions with model analytes (e.g., thymidine, phenols) are essential. The electron-withdrawing cyano group on the furan ring may increase electrophilicity at the bromomethyl site, accelerating labeling kinetics. However, steric hindrance from the furan oxygen could reduce accessibility. Sensitivity gains can be quantified by comparing signal-to-noise ratios of derivatives in LC-MS/MS, adjusting collision energy to optimize fragmentation patterns .
Q. What strategies resolve discrepancies in derivatization yields across analyte classes (e.g., acids vs. alcohols)?
- Methodological Answer : Optimize reaction pH and solvent polarity. For acidic analytes (e.g., carboxylic acids), neutral or slightly basic conditions (pH 7–9) improve deprotonation and nucleophilic attack on the bromomethyl group. Hydrophobic analytes (e.g., steroids) may require acetonitrile or ethyl acetate as co-solvents to enhance solubility. Kinetic studies (time-course HPLC monitoring) identify incubation periods (e.g., 6–24 hours) that balance completeness and side reactions .
Q. How can this reagent improve trace analysis of cyanide or other anions in complex matrices?
- Methodological Answer : As demonstrated for CAX-B in cyanide analysis (LOD: 0.02 ng/mL), the reagent reacts with free CN⁻ to form a stable adduct detectable by LC-MS/MS. For complex matrices (e.g., biological fluids), solid-phase extraction (SPE) with mixed-mode cartridges removes interferents. Validate recovery rates using spiked samples and internal standards (e.g., isotopically labeled cyanide) .
Q. What are the limitations of this compound in high-throughput screening, and how can they be mitigated?
- Methodological Answer : Limitations include potential hydrolysis of the bromomethyl group in aqueous buffers and cross-reactivity with matrix components. Mitigation involves using anhydrous solvents (e.g., dried acetonitrile), short derivatization times (<1 hour), and incorporating stable isotope-labeled analogs as internal standards to correct for matrix effects. Automated liquid handlers can standardize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
